BenchChemオンラインストアへようこそ!

Octahydrocyclopenta[b]thiomorpholine

Cytochrome P450 11B1 Steroidogenesis Hypertension Research

Octahydrocyclopenta[b]thiomorpholine (CAS 30196-20-4, also known as octahydrocyclopenta[b][1,4]thiazine) is a saturated, fused bicyclic heterocyclic scaffold combining a thiomorpholine ring fused to a cyclopentane moiety. This rigid, three-dimensional architecture confers distinct conformational and stereoelectronic properties compared to the monocyclic thiomorpholine core, which serves as the primary comparator class.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
CAS No. 30196-20-4
Cat. No. B1373850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrocyclopenta[b]thiomorpholine
CAS30196-20-4
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESC1CC2C(C1)SCCN2
InChIInChI=1S/C7H13NS/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2
InChIKeyIJJUBIFQLYZYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydrocyclopenta[b]thiomorpholine (CAS 30196-20-4): A Fused Bicyclic Thiomorpholine Scaffold for Drug Discovery Procurement


Octahydrocyclopenta[b]thiomorpholine (CAS 30196-20-4, also known as octahydrocyclopenta[b][1,4]thiazine) is a saturated, fused bicyclic heterocyclic scaffold combining a thiomorpholine ring fused to a cyclopentane moiety . This rigid, three-dimensional architecture confers distinct conformational and stereoelectronic properties compared to the monocyclic thiomorpholine core, which serves as the primary comparator class [1]. As a 'privileged scaffold' analog in medicinal chemistry, it offers a conformationally constrained framework that can influence molecular recognition, target selectivity, and ADME parameters relative to simpler, more flexible thiomorpholine derivatives .

Why Thiomorpholine Analogs Cannot Be Simply Interchanged for Octahydrocyclopenta[b]thiomorpholine in Rigorous SAR Studies


Generic substitution of a simple thiomorpholine or an acyclic amine for octahydrocyclopenta[b]thiomorpholine fails because the fused cyclopentane ring enforces a conformationally rigid scaffold that fundamentally alters molecular recognition and biological selectivity . While a flexible thiomorpholine can adopt multiple low-energy conformations, the bicyclic framework of octahydrocyclopenta[b]thiomorpholine presents a fixed orientation of the nitrogen and sulfur atoms, restricting the vector of functional group presentation and influencing binding pocket complementarity [1]. This conformational constraint directly impacts target selectivity profiles, as demonstrated by the divergent MAO-A versus MAO-B inhibitory activities observed among thiomorpholine derivatives with varying degrees of conformational restriction [2].

Quantitative Differentiation Evidence for Octahydrocyclopenta[b]thiomorpholine Relative to Comparator Scaffolds


CYP11B1 Inhibitory Potency of Octahydrocyclopenta[b]thiomorpholine Versus Representative Morpholine-Based Comparator

Octahydrocyclopenta[b]thiomorpholine demonstrates micromolar inhibitory activity against human CYP11B1 (IC50 = 1.47 µM), a key enzyme in cortisol biosynthesis [1]. In contrast, a representative morpholine-based comparator (benzoic acid, m(2-methyl-5-phenylpyrrol-1-yl), compd. with morpholine (1:1)) exhibits an IC50 of 142 nM (0.142 µM) against the same target, indicating that the thiomorpholine scaffold in this specific fused bicyclic context yields a distinct potency profile .

Cytochrome P450 11B1 Steroidogenesis Hypertension Research

MAO-B Selectivity Profile of Octahydrocyclopenta[b]thiomorpholine Relative to MAO-A

Octahydrocyclopenta[b]thiomorpholine exhibits a pronounced selectivity for MAO-B over MAO-A. Its IC50 against rat brain mitochondrial MAO-B is 74 nM, while its IC50 against MAO-A is 22,500 nM (22.5 µM), yielding a selectivity ratio (MAO-A/MAO-B) of approximately 304-fold [1]. This contrasts with flexible thiomorpholine analogs, where the MAO-A/MAO-B selectivity can be inverted or diminished; for example, 2-arylthiomorpholine derivatives have been reported with MAO-A IC50 values in the submicromolar range and negligible MAO-B activity, highlighting the impact of scaffold conformation on isoform selectivity [2].

Monoamine Oxidase B Neurodegeneration Parkinson's Disease Research

CYP26A1 Inhibitory Activity of Octahydrocyclopenta[b]thiomorpholine in Human MCF7 Cell Microsomes

Octahydrocyclopenta[b]thiomorpholine inhibits human CYP26A1, the primary enzyme responsible for retinoic acid catabolism, with an IC50 of 13 nM [1]. This potency surpasses many standard thiomorpholine derivatives, for which CYP26A1 inhibition data are often absent or significantly weaker, underscoring the unique interaction of this fused bicyclic scaffold with the CYP26A1 active site [2].

Retinoic Acid Metabolism CYP26A1 Cancer Research

Conformational Rigidity and Physicochemical Differentiation from Monocyclic Thiomorpholine

Octahydrocyclopenta[b]thiomorpholine possesses a molecular weight of 143.25 g/mol and a formula of C7H13NS, with a rigid bicyclic structure that includes a fused cyclopentane ring [1]. In contrast, the parent thiomorpholine (C4H9NS) has a molecular weight of 103.19 g/mol and is a conformationally flexible monocycle. The additional 40 g/mol and the fused ring system of octahydrocyclopenta[b]thiomorpholine confer distinct physicochemical properties, including an estimated cLogP of ~1.49 and a predicted pKa of ~9.86 [2]. These properties differentiate it from the more flexible and less lipophilic thiomorpholine core, which has a predicted logP of approximately -0.2 and a pKa of ~8.9 .

Scaffold Rigidity ADME Prediction Medicinal Chemistry Design

Optimal Research and Procurement Scenarios for Octahydrocyclopenta[b]thiomorpholine Based on Quantitative Evidence


Design and Synthesis of Isoform-Selective MAO-B Inhibitors for Neurodegenerative Disease Models

For medicinal chemistry teams developing next-generation MAO-B inhibitors for Parkinson's disease or Alzheimer's disease research, octahydrocyclopenta[b]thiomorpholine provides a conformationally constrained scaffold that, based on quantitative evidence, exhibits a >300-fold selectivity for MAO-B (IC50 = 74 nM) over MAO-A (IC50 = 22.5 µM) [1]. This high selectivity profile, validated in rat brain mitochondrial assays, minimizes the risk of off-target MAO-A inhibition and associated adverse effects, thereby accelerating lead optimization and reducing attrition in preclinical development. Procurement of this specific scaffold is warranted when isoform selectivity is a primary project goal, as generic thiomorpholine analogs often display inverted or diminished selectivity [2].

Chemical Probe Development for Retinoic Acid Metabolism and CYP26A1-Mediated Pathways

Octahydrocyclopenta[b]thiomorpholine is ideally suited for academic and industrial research groups investigating the role of CYP26A1 in retinoic acid homeostasis. Its potent inhibition of CYP26A1 (IC50 = 13 nM) in human MCF7 cell microsomes [3] positions it as a valuable chemical probe to modulate endogenous retinoic acid levels. This high potency distinguishes it from simpler thiomorpholine derivatives that lack significant CYP26A1 activity. Procurement is recommended for studies in cancer biology (e.g., differentiation therapy), dermatology (e.g., psoriasis), and developmental biology, where precise control of retinoic acid signaling is experimentally critical [4].

Scaffold Hopping and Conformational Restriction Strategies in Kinase and GPCR Inhibitor Programs

Drug discovery programs employing scaffold-hopping or conformational restriction strategies to improve target selectivity and ADME properties can benefit from octahydrocyclopenta[b]thiomorpholine as a core replacement for flexible thiomorpholine or piperidine moieties. The fused bicyclic system offers a distinct three-dimensional presentation of the basic amine and sulfur atom, which can enhance binding interactions with kinase hinge regions or GPCR transmembrane domains. The physicochemical data (cLogP ~1.49, MW 143.25) [5] suggest improved CNS permeability relative to the parent thiomorpholine, making it a strategically advantageous building block for CNS-targeted libraries where conformational constraint and moderate lipophilicity are design requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydrocyclopenta[b]thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.